molecular formula C13H15N3 B13900184 2-N-(2,6-dimethylphenyl)pyridine-2,3-diamine

2-N-(2,6-dimethylphenyl)pyridine-2,3-diamine

Cat. No.: B13900184
M. Wt: 213.28 g/mol
InChI Key: HQBSJSDBJCVOMS-UHFFFAOYSA-N
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Description

2-N-(2,6-dimethylphenyl)pyridine-2,3-diamine is an organic compound with the molecular formula C13H15N3 It is a derivative of pyridine, characterized by the presence of a 2,6-dimethylphenyl group attached to the nitrogen atom at the second position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-N-(2,6-dimethylphenyl)pyridine-2,3-diamine typically involves the reaction of 2,6-dimethylaniline with pyridine-2,3-dicarboxylic acid or its derivatives. One common method is the condensation reaction between 2,6-dimethylaniline and pyridine-2,3-dicarboxylic anhydride in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can significantly improve the scalability of the synthesis. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered to reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

2-N-(2,6-dimethylphenyl)pyridine-2,3-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperoxybenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), chlorine (Cl2), bromine (Br2)

Major Products Formed

    Oxidation: N-oxides

    Reduction: Corresponding amines

    Substitution: Nitro, sulfonyl, and halogenated derivatives

Scientific Research Applications

2-N-(2,6-dimethylphenyl)pyridine-2,3-diamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the development of agrochemicals, dyes, and pigments due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-N-(2,6-dimethylphenyl)pyridine-2,3-diamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects. Additionally, its interaction with cellular receptors and signaling pathways can result in various biological responses, such as apoptosis or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-Dimethylphenyl)pyridine-2-carboxamide
  • N-(2,6-Dimethylphenyl)piperidine-2-carboxamide
  • N-(2,6-Dimethylphenyl)-2-picolinamide

Uniqueness

2-N-(2,6-dimethylphenyl)pyridine-2,3-diamine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H15N3

Molecular Weight

213.28 g/mol

IUPAC Name

2-N-(2,6-dimethylphenyl)pyridine-2,3-diamine

InChI

InChI=1S/C13H15N3/c1-9-5-3-6-10(2)12(9)16-13-11(14)7-4-8-15-13/h3-8H,14H2,1-2H3,(H,15,16)

InChI Key

HQBSJSDBJCVOMS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC2=C(C=CC=N2)N

Origin of Product

United States

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